Cas no 2248352-47-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-6520735
- 2248352-47-6
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate
-
- Inchi: 1S/C21H16N2O4/c24-19(27-23-20(25)16-10-4-5-11-17(16)21(23)26)14-18(22-12-6-7-13-22)15-8-2-1-3-9-15/h1-13,18H,14H2
- InChI Key: MMIKRAMLJRBOLT-UHFFFAOYSA-N
- SMILES: O(C(CC(C1C=CC=CC=1)N1C=CC=C1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 360.11100700g/mol
- Monoisotopic Mass: 360.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 557
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 68.6Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520735-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate |
2248352-47-6 | 95.0% | 0.05g |
$600.0 | 2025-03-14 | |
| Enamine | EN300-6520735-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate |
2248352-47-6 | 95.0% | 0.1g |
$628.0 | 2025-03-14 | |
| Enamine | EN300-6520735-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate |
2248352-47-6 | 95.0% | 0.25g |
$657.0 | 2025-03-14 | |
| Enamine | EN300-6520735-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate |
2248352-47-6 | 95.0% | 0.5g |
$685.0 | 2025-03-14 | |
| Enamine | EN300-6520735-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate |
2248352-47-6 | 95.0% | 1.0g |
$714.0 | 2025-03-14 | |
| Enamine | EN300-6520735-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate |
2248352-47-6 | 95.0% | 2.5g |
$1399.0 | 2025-03-14 | |
| Enamine | EN300-6520735-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate |
2248352-47-6 | 95.0% | 5.0g |
$2070.0 | 2025-03-14 | |
| Enamine | EN300-6520735-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate |
2248352-47-6 | 95.0% | 10.0g |
$3069.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate
Introduction to CAS No. 2248352-47-6: 1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(Phenyl)-3-(1H-Pyrrol-1-Yl)Propanoate
The compound with CAS No. 2248352-47-6, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-yl 3-(phenyl)-propanoate, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural properties and promising biological activity.
The molecular structure of CAS No. 2248352 is characterized by a complex arrangement of functional groups, including the isoindole ring system and the pyrrole moiety. These features contribute to its versatility in chemical reactions and its ability to interact with biological systems. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials and pharmaceutical agents.
One of the most notable aspects of this compound is its role in drug discovery research. Scientists have explored its ability to act as a bioisostere in medicinal chemistry, where it can replace certain functional groups in existing drugs without altering their pharmacokinetic profiles significantly. This property makes it an invaluable tool in optimizing drug candidates for improved efficacy and reduced toxicity.
In terms of synthesis, CAS No. 224835 has been successfully synthesized through a variety of methods, including Suzuki coupling reactions and Stille cross-couplings, which have been optimized for scalability and efficiency. These advancements have made it more accessible for researchers working on large-scale projects.
The application of this compound extends beyond pharmaceuticals; it has also been utilized in the development of advanced materials such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it a candidate for use in next-generation displays and solar cells.
Recent research has also focused on the environmental impact of CAS No. 2 compounds like this one. Studies have shown that proper disposal and recycling methods are essential to minimize their ecological footprint while maximizing their benefits in industrial applications.
In conclusion, CAS No. 2 (commonly known as 1,3-dioxo...propanoate) stands out as a versatile compound with diverse applications across multiple scientific disciplines.
2248352-47-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenyl-3-(1H-pyrrol-1-yl)propanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)